3-Hydroxycinnamic acid

Catalog No.
S572043
CAS No.
588-30-7
M.F
C9H8O3
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxycinnamic acid

CAS Number

588-30-7

Product Name

3-Hydroxycinnamic acid

IUPAC Name

(E)-3-(3-hydroxyphenyl)prop-2-enoic acid

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12)/b5-4+

InChI Key

KKSDGJDHHZEWEP-SNAWJCMRSA-N

SMILES

C1=CC(=CC(=C1)O)C=CC(=O)O

Synonyms

3-coumaric acid, 3-coumaric acid, (E)-isomer, m-coumaric acid, meta-coumaric acid

Canonical SMILES

C1=CC(=CC(=C1)O)C=CC(=O)O

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C/C(=O)O

Occurrence and Natural Sources:

3-Hydroxycinnamic acid, also known as 3-coumaric acid, is a naturally occurring phenolic compound found in various plants []. It is present in fruits, vegetables, and grains, including apples, pears, coffee beans, spinach, and sweet potatoes []. Additionally, it is produced by some bacteria, such as Escherichia coli [].

Potential Health Benefits:

Research suggests that 3-hydroxycinnamic acid may possess various health benefits due to its biological activities. These include:

  • Antioxidant properties: Studies indicate that 3-hydroxycinnamic acid exhibits free radical scavenging activity, potentially protecting cells from oxidative damage linked to various chronic diseases [].
  • Anti-inflammatory effects: Research suggests that this compound may modulate inflammatory pathways, potentially offering benefits in conditions like arthritis and inflammatory bowel disease [].
  • Antimicrobial activity: Some studies have shown that 3-hydroxycinnamic acid possesses antimicrobial properties against certain bacteria and fungi, suggesting potential applications in food preservation and the fight against microbial infections [].

3-Hydroxycinnamic acid is an organic compound classified as a hydroxycinnamic acid, which is a derivative of cinnamic acid. Its molecular formula is C9H8O3C_9H_8O_3, and it features a hydroxyl group attached to the phenyl ring of the cinnamic acid structure. This compound exists in two geometric isomers: the trans and cis forms, with the trans form being more stable and prevalent in nature. 3-Hydroxycinnamic acid is known for its role in plant metabolism and is a significant component in various natural products, contributing to their antioxidant properties and potential health benefits .

The mechanism of action of m-coumaric acid is still under investigation, but its potential health benefits are likely linked to its antioxidant, anti-inflammatory, and anti-microbial properties [, ]. These effects may be mediated through various pathways, including scavenging free radicals, modulating enzyme activity, and interacting with cell signaling pathways [, ]. Further research is needed to fully elucidate the specific mechanisms by which m-coumaric acid exerts its biological effects.

  • Oxidation: It can be oxidized to form various products, including phenolic compounds and quinones, which are important for their biological activities.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, enhancing its solubility and modifying its properties for various applications.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form simpler aromatic compounds .

3-Hydroxycinnamic acid exhibits significant biological activities:

  • Antioxidant Properties: It acts as a potent antioxidant by scavenging free radicals, thereby protecting cells from oxidative stress. This property is attributed to its ability to donate hydrogen atoms or electrons .
  • Anti-inflammatory Effects: Research indicates that it may inhibit inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
  • Antimicrobial Activity: Studies have shown that 3-hydroxycinnamic acid possesses antimicrobial properties against various pathogens, suggesting its use in food preservation and health applications .

Several methods are available for synthesizing 3-hydroxycinnamic acid:

  • Chemical Synthesis: Traditional methods involve the condensation of malonic acid with benzaldehyde derivatives followed by decarboxylation.
  • Biotechnological Approaches: Microbial fermentation processes utilizing specific strains can produce 3-hydroxycinnamic acid from simpler substrates.
  • Enzymatic Methods: Enzymes such as phenylalanine ammonia-lyase can catalyze the conversion of phenylalanine into 3-hydroxycinnamic acid through natural pathways in plants .

3-Hydroxycinnamic acid has diverse applications across various fields:

  • Food Industry: Used as a natural preservative due to its antioxidant properties.
  • Pharmaceuticals: Explored for its potential therapeutic effects in treating oxidative stress-related diseases.
  • Cosmetics: Incorporated into skincare products for its antioxidant and anti-inflammatory properties.
  • Material Science: Utilized in developing biodegradable materials and liquid crystals due to its unique structural properties .

Research on the interactions of 3-hydroxycinnamic acid with other compounds reveals:

Similar Compounds

Several compounds share structural similarities with 3-hydroxycinnamic acid, each exhibiting unique properties:

Compound NameStructure SimilarityUnique Properties
Caffeic AcidHydroxylated phenylpropanoidStronger antioxidant activity
Ferulic AcidContains an additional methoxy groupKnown for neuroprotective effects
p-Coumaric AcidLacks hydroxyl group at position 3Exhibits distinct antimicrobial properties
Sinapic AcidContains a methoxy group at position 4Enhanced solubility and stability

These compounds are often studied alongside 3-hydroxycinnamic acid due to their overlapping functions in biological systems, yet each presents unique characteristics that influence their applications in health and industry .

Physical Description

Solid

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

164.047344113 g/mol

Monoisotopic Mass

164.047344113 g/mol

Heavy Atom Count

12

Melting Point

192 - 194 °C

UNII

KWJ2DDJ34H

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14755-02-3
588-30-7

Wikipedia

M-Coumaric_acid

Dates

Modify: 2023-08-15

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